Methyl (2S,4R)-4-tert-butylpiperidine-2-carboxylate;hydrochloride
Description
Methyl (2S,4R)-4-tert-butylpiperidine-2-carboxylate hydrochloride is a chiral piperidine derivative characterized by a tert-butyl substituent at the 4-position and a methyl ester group at the 2-position. Its stereochemistry (2S,4R) is critical for its biological activity and physicochemical properties. These compounds are commonly used as intermediates in pharmaceutical synthesis, particularly for antiviral and antitumor agents .
Properties
IUPAC Name |
methyl (2S,4R)-4-tert-butylpiperidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-11(2,3)8-5-6-12-9(7-8)10(13)14-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBWHPULMDZVGU-RJUBDTSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCNC(C1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCN[C@@H](C1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4R)-4-tert-butylpiperidine-2-carboxylate;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Esterification: The carboxylate group is esterified using methanol in the presence of acid catalysts.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4R)-4-tert-butylpiperidine-2-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (2S,4R)-4-tert-butylpiperidine-2-carboxylate;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential neuroprotective effects and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (2S,4R)-4-tert-butylpiperidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with these targets are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The substituent at the 4-position of the piperidine/pyrrolidine ring significantly influences molecular interactions and stability. Key analogs include:
Key Observations :
- Hydrogen Bonding: Hydroxy and Boc-amino substituents enable hydrogen bonding, influencing crystal packing (e.g., orthogonal networks in hydroxy variants) and solubility .
- Stereochemical Impact : The (2S,4R) configuration in the target compound contrasts with (2R,4S) isomers, which exhibit distinct receptor affinities and pharmacological profiles .

Physicochemical Properties
- Solubility: Hydroxy and Boc-amino derivatives exhibit higher polarity, enhancing solubility in polar solvents (e.g., MeOH, water), whereas tert-butyl and methyl groups favor organic solvents like EtOAc .
- Crystallinity : Compounds with hydrogen-bonding substituents (e.g., hydroxy) form stable crystals with orthogonal packing (e.g., space group P2₁2₁2₁), while tert-butyl analogs may exhibit less ordered structures due to steric hindrance .
Biological Activity
Methyl (2S,4R)-4-tert-butylpiperidine-2-carboxylate;hydrochloride is a chiral compound that has garnered attention in pharmacological and biochemical research due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19ClN2O2
- Molecular Weight : 250.76 g/mol
- IUPAC Name : Methyl (2S,4R)-4-tert-butylpiperidine-2-carboxylate hydrochloride
- CAS Number : 145064-67-1
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been studied for its effects on:
- Acetylcholinesterase Inhibition : The compound exhibits inhibitory activity against acetylcholinesterase, which is crucial for the modulation of acetylcholine levels in the synaptic cleft. This action is significant in the context of neurodegenerative diseases like Alzheimer's disease .
- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides. This effect is mediated through the reduction of pro-inflammatory cytokines and free radicals in cellular models .
1. Neuroprotective Properties
Studies have demonstrated that this compound can enhance cell viability in astrocytes exposed to amyloid-beta, suggesting a protective role against neurotoxicity. In vitro assays showed significant improvements in cell survival rates when treated with this compound compared to controls .
2. Anti-inflammatory Effects
The compound has shown potential anti-inflammatory properties by downregulating TNF-alpha levels in astrocyte cultures exposed to amyloid-beta. This modulation of inflammatory pathways could contribute to its neuroprotective effects .
Table 1: Summary of Biological Activities
Case Study: Alzheimer’s Disease Models
In a study focused on Alzheimer’s disease models, this compound was administered to evaluate its effects on cognitive decline and neuroinflammation. Results indicated that treatment led to a decrease in amyloid plaque formation and improved cognitive function as measured by behavioral tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

